2-Amino-N-methoxy-N-methylpropanamidehydrochloride
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Overview
Description
2-Amino-N-methoxy-N-methylpropanamidehydrochloride is a chemical compound with the molecular formula C5H12N2O2·HCl It is a derivative of propanamide and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methoxy-N-methylpropanamidehydrochloride typically involves the reaction of 2-amino-N-methoxy-N-methylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 2-amino-N-methoxy-N-methylpropanamide and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting materials.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methoxy-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino, methoxy, and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-N-methoxy-N-methylpropanamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-methoxy-N-methylpropanamidehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-N-methoxy-N-methylpropanamidehydrochloride can be compared with other similar compounds, such as:
2-Amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methoxy group.
N-Methylpropanamide: Lacks the amino and methoxy groups, making it less versatile in chemical reactions.
2-Amino-N-hydroxy-2-methylpropanamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C5H13ClN2O2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-amino-N-methoxy-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(6)5(8)7(2)9-3;/h4H,6H2,1-3H3;1H |
InChI Key |
PRKQTZMFRMQTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)OC)N.Cl |
Origin of Product |
United States |
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